molecular formula C24H24N2O4 B11560621 N'-[(E)-(4-ethoxyphenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide

Cat. No.: B11560621
M. Wt: 404.5 g/mol
InChI Key: FVQDCBFAJTYSBP-PCLIKHOPSA-N
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Description

N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of ethoxy and methoxy functional groups attached to a benzohydrazide core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-(3-methoxyphenyl)methoxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted benzohydrazide derivatives.

Scientific Research Applications

N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine
  • N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXY-1-NAPHTHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness

N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE is unique due to its specific combination of ethoxy and methoxy functional groups attached to a benzohydrazide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-[(3-methoxyphenyl)methoxy]benzamide

InChI

InChI=1S/C24H24N2O4/c1-3-29-21-11-7-18(8-12-21)16-25-26-24(27)20-9-13-22(14-10-20)30-17-19-5-4-6-23(15-19)28-2/h4-16H,3,17H2,1-2H3,(H,26,27)/b25-16+

InChI Key

FVQDCBFAJTYSBP-PCLIKHOPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=CC=C3)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=CC=C3)OC

Origin of Product

United States

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